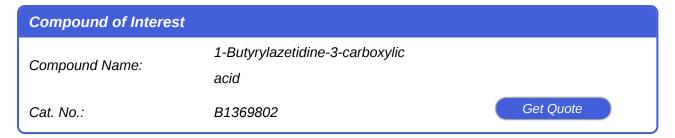


Structure Elucidation of 1-Butyrylazetidine-3carboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of **1-Butyrylazetidine-3-carboxylic acid**. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a systematic approach based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predicted data, derived from the analysis of its constituent moieties—azetidine-3-carboxylic acid and a butyryl group—are presented in detailed tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of the target compound, serving as a practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction

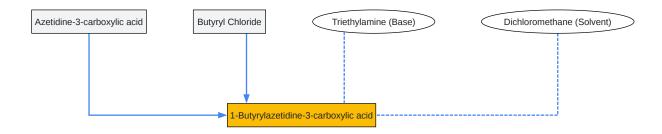
1-Butyrylazetidine-3-carboxylic acid is a novel derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart favorable pharmacological properties. The addition of a butyryl group to the azetidine nitrogen introduces lipophilicity and potential for new biological interactions. Accurate structural confirmation is a critical first step in the investigation of any new chemical entity. This guide provides a projected



pathway for the synthesis and definitive structural elucidation of **1-Butyrylazetidine-3-carboxylic acid**.

Proposed Synthesis

A plausible synthetic route to **1-Butyrylazetidine-3-carboxylic acid** involves the N-acylation of azetidine-3-carboxylic acid. This can be achieved by reacting azetidine-3-carboxylic acid with butyryl chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane.



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Caption: Proposed synthesis of 1-Butyrylazetidine-3-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Butyrylazetidine-3-carboxylic acid**, based on the known data for azetidine-3-carboxylic acid and butyric acid.[1] [2][3][4][5][6][7][8][9]

Predicted ¹H NMR Data



Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2, H-4 (Azetidine)	3.8 - 4.2	Multiplet	-
H-3 (Azetidine)	3.3 - 3.7	Quintet	~8
-СООН	10 - 12	Broad Singlet	-
-C(=O)CH ₂ CH ₂ CH ₃	2.2 - 2.4	Triplet	~7
-C(=O)CH ₂ CH ₂ CH ₃	1.5 - 1.7	Sextet	~7
-C(=O)CH ₂ CH ₂ CH ₃	0.9 - 1.0	Triplet	~7

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
-СООН	175 - 185
-C(=O)CH ₂ CH ₂ CH ₃	170 - 175
C-2, C-4 (Azetidine)	50 - 60
C-3 (Azetidine)	30 - 40
-C(=O)CH ₂ CH ₂ CH ₃	35 - 45
-C(=O)CH ₂ CH ₂ CH ₃	18 - 25
-C(=O)CH ₂ CH ₂ CH ₃	13 - 15

Predicted Mass Spectrometry Data



m/z	Proposed Fragment
171	[M] ⁺ (Molecular Ion)
126	[M - COOH]+
100	[M - C ₄ H ₇ O] ⁺
71	[C ₄ H ₇ O] ⁺
43	[C ₃ H ₇] ⁺

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong
2850-2960	C-H stretch (Aliphatic)	Medium-Strong
~1710	C=O stretch (Carboxylic Acid)	Strong
~1640	C=O stretch (Amide)	Strong
1210-1320	C-N stretch	Medium

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of **1-Butyrylazetidine-3-carboxylic acid**.

Synthesis of 1-Butyrylazetidine-3-carboxylic Acid

- Materials: Azetidine-3-carboxylic acid, butyryl chloride, triethylamine, dichloromethane
 (DCM), 1M HCl, brine, anhydrous sodium sulfate, silica gel.
- Procedure:
 - 1. Dissolve azetidine-3-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.
 - 2. Cool the mixture to 0 °C in an ice bath.

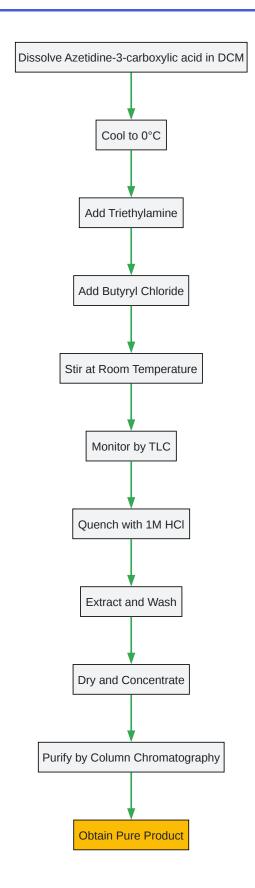






- 3. Add triethylamine (2.2 equivalents) dropwise to the solution.
- 4. Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.
- 5. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- 6. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- 7. Upon completion, quench the reaction with 1M HCl.
- 8. Separate the organic layer and wash sequentially with water and brine.
- 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- 10. Purify the crude product by column chromatography on silica gel.





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Caption: Workflow for the synthesis of **1-Butyrylazetidine-3-carboxylic acid**.



NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of at least 1 second.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR.
- 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, acquire 2D correlation spectra.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protoncarbon pairs.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

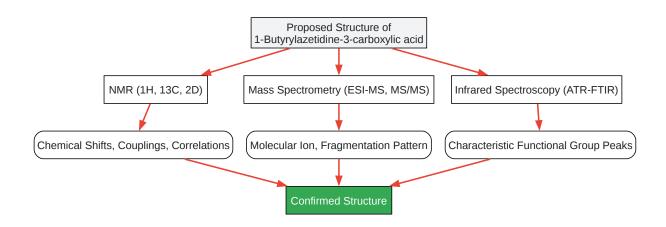
Mass Spectrometry

- Technique: Electrospray Ionization (ESI) is a suitable method for this compound.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in both positive and negative ion modes to identify the molecular ion and common adducts.
- Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent ion to match the predicted fragmentation pattern.

Infrared (IR) Spectroscopy



- Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.
- Sample Preparation: Place a small amount of the purified compound directly on the ATR crystal.
- Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks corresponding to the functional groups present in the molecule.



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Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of novel compounds such as **1-Butyrylazetidine-3-carboxylic acid** is fundamental to advancing drug discovery and development. This guide provides a robust framework for its synthesis and characterization. By combining predictive data analysis with established experimental protocols, researchers can confidently confirm the structure of this and similar molecules, paving the way for further investigation into their biological activities. The presented methodologies and data serve as a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.



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